
(2-Chloro-6-(trifluoromethoxy)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol typically involves the reaction of 2-chloro-6-trifluoromethoxy-pyridine with a suitable reducing agent. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a building block for agrochemicals.
作用機序
The mechanism of action of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-Chloro-6-trifluoromethoxy-pyridine: A precursor in the synthesis of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol.
2-Chloro-3-hydroxypyridine: A similar compound with a hydroxyl group at a different position.
6-Trifluoromethoxy-3-pyridinol: Another related compound with a trifluoromethoxy group.
Uniqueness
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C7H5ClF3NO2 |
|---|---|
分子量 |
227.57 g/mol |
IUPAC名 |
[2-chloro-6-(trifluoromethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-6-4(3-13)1-2-5(12-6)14-7(9,10)11/h1-2,13H,3H2 |
InChIキー |
FAZLONCPGZVHMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1CO)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


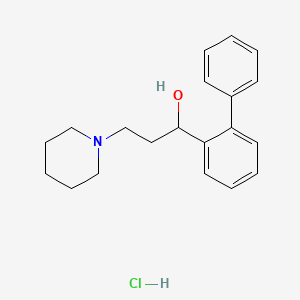

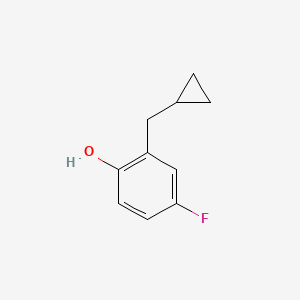
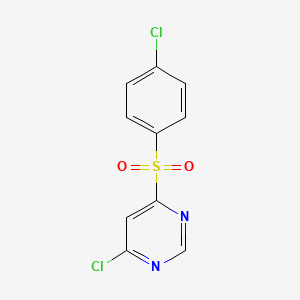
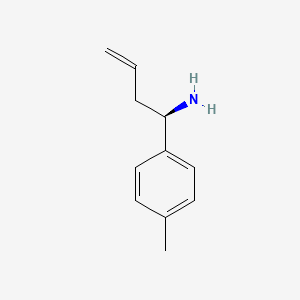
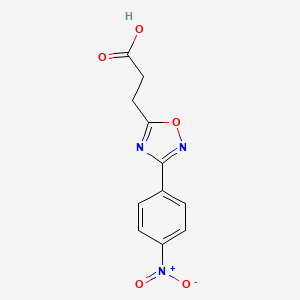
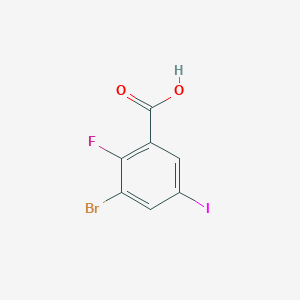
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)






